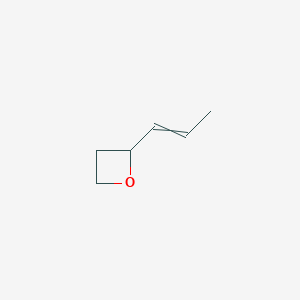

2-(Prop-1-en-1-yl)oxetane

Description

Structure

3D Structure

Properties

CAS No. |

124315-97-5 |

|---|---|

Molecular Formula |

C6H10O |

Molecular Weight |

98.14 g/mol |

IUPAC Name |

2-prop-1-enyloxetane |

InChI |

InChI=1S/C6H10O/c1-2-3-6-4-5-7-6/h2-3,6H,4-5H2,1H3 |

InChI Key |

GTKOIEXQTCZZIO-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC1CCO1 |

Origin of Product |

United States |

Chemical Reactivity of 2 Prop 1 En 1 Yl Oxetane and Analogous Structures

Oxetane (B1205548) Ring-Opening Reactions

The relief of ring strain provides a strong thermodynamic driving force for the cleavage of the oxetane ring. nih.govbeilstein-journals.orgbeilstein-journals.org These reactions can be categorized as intermolecular or intramolecular processes and are often triggered by Lewis or Brønsted acids that activate the oxetane by coordinating to the ether oxygen. beilstein-journals.orgacs.org This activation lowers the LUMO of the C-O bonds, facilitating nucleophilic attack. acs.org

Nucleophilic Ring Opening of 2-Alkenyl Oxetanes

The nucleophilic ring opening of unsymmetrically substituted oxetanes is a primary mode of reactivity. magtech.com.cn For 2-alkenyl oxetanes, the reaction pathway and regioselectivity are governed by a combination of steric and electronic factors, as well as the nature of the nucleophile and catalyst. magtech.com.cnwiley.com Strong nucleophiles typically attack the less sterically hindered carbon adjacent to the oxygen (C4 position) via an SN2 mechanism. magtech.com.cn However, in the case of 2-vinyloxetanes, nucleophiles can also attack the β-carbon of the vinyl group in an SN2' fashion. magtech.com.cn The presence of an acid can alter this selectivity, promoting attack at the more substituted carbon (C2) by stabilizing the developing positive charge. magtech.com.cn

Achieving control over regio- and stereoselectivity is paramount in the synthetic application of oxetane ring-opening reactions. The outcome is highly dependent on the reaction conditions and the substituents on the oxetane ring.

Regioselectivity: In unsymmetrical oxetanes, nucleophilic attack is influenced by both steric and electronic effects. magtech.com.cn Generally, strong, "hard" nucleophiles attack the least substituted carbon atom adjacent to the oxygen. magtech.com.cn Conversely, under acidic catalysis, which promotes carbocationic character at the more substituted carbon, even weak nucleophiles can attack the more hindered position. magtech.com.cnnih.gov For 2-alkenyl oxetanes, the regioselectivity between SN2 and SN2' pathways is a key consideration. magtech.com.cnwiley.com For instance, organocuprates, formed from Grignard reagents and a copper(I) salt, react with 3-alkylidene oxetanes with near-perfect regioselectivity, attacking the C2 position in an SN2 manner, with no SN2' reactivity observed due to unfavorable stereoelectronics. wiley.com

Stereoselectivity: When enantiomerically enriched oxetanes are used, the stereochemical outcome of the ring-opening provides insight into the reaction mechanism. For example, the ring opening of enantiomerically enriched 2-aryl oxetanes with aryl borates can proceed with a predominant retention of configuration. researchgate.net This outcome is rationalized by an intramolecular delivery of the nucleophile through a six-membered transition state, resulting in a syn-stereoselective ring opening. researchgate.net In contrast, the ring opening of N-tosyl azetidines under similar conditions leads to racemic products, indicating a process with significant carbocationic character. researchgate.net

| Oxetane Substrate | Nucleophile/Reagent | Catalyst/Conditions | Major Product | Key Outcome | Reference |

|---|---|---|---|---|---|

| Enantioenriched 2-Aryl Oxetane | Phenols/Aryl Borates | Neutral, mild conditions | β-Aryloxy alcohol | Predominant retention of configuration (syn-selective) | researchgate.net |

| 3-Alkylidene Oxetane | Grignard Reagents (Alkyl, Aryl) | CuI | Homoallylic alcohol | Near-perfect SN2 regioselectivity at C2 | wiley.com |

| 3-Alkylidene Oxetane | Allyl Grignard | BF3·Et2O | Dienic alcohol | High SN2 regioselectivity, but α/γ-selectivity issues with the nucleophile | wiley.com |

| 2-Vinyloxetane | Strong Nucleophiles | - | Product of SN2' attack | Attack at the β-carbon of the vinyl group | magtech.com.cn |

Due to the relatively high activation energy for oxetane ring opening compared to epoxides, catalytic activation is often necessary. researchgate.netacs.org Lewis acids are the most common activators, functioning by coordinating to the oxetane's oxygen atom and lowering the energy barrier for nucleophilic attack. beilstein-journals.orgacs.org

A variety of Lewis acids have been shown to be effective, including:

Boron-based Lewis Acids: Tris(pentafluorophenyl)borane (B(C6F5)3) and boron trifluoride (BF3) are frequently used. acs.org B(C6F5)3, in combination with a hydrosilane, can act as a frustrated Lewis pair (FLP) to catalyze reductive ring-opening. acs.org

Aluminum-based Lewis Superacids: Tris(pentafluorophenyl)alane (Al(C6F5)3) has proven to be a highly effective catalyst for the regioselective isomerization of 2,2-disubstituted oxetanes to homoallylic alcohols, often suppressing side reactions more effectively than its boron counterpart. uab.catresearchgate.net

Indium and Scandium Triflates: In(OTf)3 and Sc(OTf)3 have demonstrated high catalytic efficiency in promoting intramolecular ring-opening reactions of oxetanes, outperforming many other Lewis and Brønsted acids. nih.gov

Transition Metal Catalysts: Cobalt-based catalysts, such as (salen)Co(III) complexes, are effective for enantioselective intramolecular ring-openings. nih.gov Copper(I) iodide is used with Grignard reagents to facilitate regioselective additions. wiley.com Radical-based ring-opening has also been achieved using cobalt catalysis in conjunction with a Lewis acid like TMSBr to activate the oxetane. researchgate.net

| Catalyst | Reaction Type | Substrate Example | Key Features | Reference |

|---|---|---|---|---|

| Al(C6F5)3 | Isomerization | 2,2-Disubstituted Oxetanes | Suppresses side products (allyl isomers, dimers); highly regioselective for homoallylic alcohols. | uab.catresearchgate.net |

| In(OTf)3 | Intramolecular Cyclization | 3-Amido Oxetanes | High catalytic efficiency at room temperature for forming oxazolines. | nih.gov |

| (salen)Co(III) complexes | Enantioselective Intramolecular Ring Opening | Oxetanes with pendant alcohols | Provides enantioenriched tetrahydrofurans with high yields and enantioselectivity. | nih.gov |

| B(C6F5)3/Hydrosilane (FLP) | Reductive Ring Opening | 3-Aryl Oxetanes | Enables an unusual double hydrosilylation with aryl migration. | acs.org |

| CuI | Nucleophilic Addition | 3-Alkylidene Oxetanes + Grignard | Ensures high efficiency and regioselectivity for C-C bond formation. | wiley.com |

The stability and reactivity of the oxetane ring are significantly dictated by its substitution pattern. nih.gov Both electronic and steric effects of substituents influence the mechanism and outcome of ring-opening reactions.

Steric Effects: Steric hindrance is a primary factor controlling regioselectivity in SN2-type reactions, where the nucleophile attacks the least substituted carbon. magtech.com.cn For example, 3,3-disubstituted oxetanes are notably more stable because the substituents sterically block the path of external nucleophiles to the C-O σ* antibonding orbitals. nih.govnih.gov However, these same substrates can still undergo ring-opening via intramolecular processes if a nucleophile is tethered to the molecule. nih.gov In the isomerization of 2,2-disubstituted oxetanes, bulky Lewis acids like B(C6F5)3 can effectively control regioselectivity between different isomeric alcohol products. uab.cat

Electronic Effects: Electron-donating or electron-withdrawing substituents can influence the reaction by stabilizing or destabilizing potential carbocationic intermediates that form during acid-catalyzed ring-opening. rsc.org In the acid-promoted ring expansion of 2-aryloxetanes, electron-poor aryl groups decrease the nucleophilicity of the oxetane oxygen, leading to lower yields and favoring elimination side products. beilstein-journals.org Conversely, electron-rich aryl oxetanes are particularly suitable substrates for Al(C6F5)3-catalyzed isomerization, which completely suppresses the formation of undesired allyl isomers. uab.catresearchgate.net Computational studies have shown that substituents can also influence photochemical repair mechanisms of oxetanes by altering spin-orbit coupling coefficients more than energy gaps. rsc.org

Ring-Expansion Reactions of Oxetane Systems

In addition to ring-opening, the strain in the oxetane ring can be relieved through ring-expansion reactions, which provide access to larger, more common heterocyclic structures. sioc-journal.cn These transformations often involve the formal insertion of one or more atoms into the oxetane framework and can be promoted by various reagents and catalysts. nih.govbeilstein-journals.orgsioc-journal.cn

The conversion of four-membered oxetanes into five-membered tetrahydrofurans (THFs) is a synthetically valuable transformation. nih.govbeilstein-journals.orguconn.edu Several methodologies have been developed to achieve this expansion.

One notable method involves the reaction of oxetanes with sulfur-stabilized carbanions, such as dimethylsulfoxonium methylide. uconn.eduorganic-chemistry.org This reagent can induce a one-pot ring expansion of epoxides to oxetanes, and under more forceful conditions (e.g., elevated temperatures and excess ylide), can further expand oxetanes to tetrahydrofurans. nih.govbeilstein-journals.orgbeilstein-journals.org

Another powerful strategy is the intramolecular ring-opening of oxetanes that have a tethered nucleophile. nih.gov For instance, meso-oxetanes bearing a pendant alcohol group can undergo a catalytic, enantioselective intramolecular cyclization to produce enantioenriched 3-substituted tetrahydrofurans. nih.gov This desymmetrization is effectively catalyzed by chiral (salen)Co(III) complexes, which can function at very low loadings (as low as 0.01 mol%) to give products in high yield and enantioselectivity. nih.gov The reaction tolerates a range of substituents on the oxetane ring, allowing for the synthesis of THFs with quaternary stereocenters. nih.gov

Acid-catalyzed rearrangements can also lead to tetrahydrofurans. Xu and colleagues reported a strong-acid-promoted ring expansion of 2-aryloxetanes using stable sulphoxonium ylides to yield trans-2,3-disubstituted tetrahydrofurans stereospecifically. beilstein-journals.orgbeilstein-journals.org The proposed mechanism involves the formation of an oxonium ylide, which then undergoes ring opening to a zwitterion, followed by a C-C bond-forming cyclization through a five-membered transition state to give the THF product. beilstein-journals.orgbeilstein-journals.org

Mechanistic Pathways of Ring Expansion Reactions

Ring expansion reactions of 2-alkenyloxetanes provide a valuable synthetic route to larger oxygen-containing heterocycles, such as substituted tetrahydropyrans. acs.orgnih.govacs.orgdntb.gov.uaresearchgate.net These transformations are often catalyzed by Lewis acids or Brønsted acids and proceed through carbocationic intermediates. researchgate.netmsu.edu The strain of the four-membered ring provides a thermodynamic driving force for these rearrangements. youtube.commasterorganicchemistry.com

The general mechanism for the acid-catalyzed ring expansion of a 2-alkenyloxetane involves the following key steps:

Activation of the Oxetane Oxygen: A Lewis or Brønsted acid coordinates to the oxygen atom of the oxetane ring. This activation makes the C2-O bond more susceptible to cleavage.

Ring Opening to Form a Carbocation: The activated C2-O bond breaks, leading to the formation of a carbocation at the C4 position and a homoallylic alcohol. The stability of this carbocation is a crucial factor in the reaction's feasibility.

Intramolecular Attack by the Alkene: The π-electrons of the carbon-carbon double bond in the alkenyl side chain act as an internal nucleophile, attacking the carbocationic center.

Cyclization and Rearrangement: This intramolecular attack leads to the formation of a new, larger ring, typically a five or six-membered ring, depending on the length of the alkenyl chain. This process is often accompanied by a hydride or alkyl shift to form a more stable carbocationic intermediate. masterorganicchemistry.com

Deprotonation/Nucleophilic Quench: The resulting cyclic carbocation is then quenched by a nucleophile (such as the conjugate base of the acid catalyst or a solvent molecule) or undergoes deprotonation to yield the final, neutral ring-expanded product.

A notable example is the rearrangement of 2-alkenyloxetanes to form substituted tetrahydropyrans. acs.orgnih.govacs.orgdntb.gov.uaresearchgate.net In some instances, the reaction can be highly regioselective, favoring the formation of the tetrahydropyran (B127337) ring over other potential products. researchgate.net The choice of acid catalyst and solvent can significantly influence the reaction pathway and product distribution. acs.org For instance, the use of certain Lewis acids can promote the desired ring expansion while minimizing side reactions like polymerization. researchgate.net

The stereochemistry of the starting 2-alkenyloxetane can also influence the stereochemical outcome of the ring expansion, allowing for the synthesis of stereodefined cyclic ethers.

Reactions Involving the Prop-1-en-1-yl Moiety in 2-Substituted Oxetanes

The prop-1-en-1-yl group in 2-substituted oxetanes offers a site for various chemical transformations that can leave the oxetane ring intact, provided the reaction conditions are carefully controlled.

The carbon-carbon double bond of the prop-1-en-1-yl side chain can undergo various addition reactions. These reactions are characteristic of alkenes and can introduce new functional groups into the molecule. Examples of such reactions include:

Hydrogenation: Catalytic hydrogenation can reduce the double bond to a single bond, converting the 2-(prop-1-en-1-yl)oxetane to 2-propyloxetane.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would yield the corresponding dihalo-substituted oxetane.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would follow Markovnikov's rule, with the hydrogen adding to the carbon with more hydrogen substituents and the halide adding to the more substituted carbon of the original double bond.

Hydration: Acid-catalyzed hydration would lead to the formation of an alcohol on the side chain.

Epoxidation: Peroxy acids can convert the double bond into an epoxide, yielding a 2-(oxiranylmethyl)oxetane derivative.

The challenge in these reactions lies in achieving selectivity for the addition to the double bond without inducing the opening of the strained oxetane ring. Mild reaction conditions are often necessary to preserve the oxetane moiety.

The alkenyl side chain of this compound can participate in cycloaddition reactions to form new cyclic structures. These reactions are powerful tools for constructing complex molecular architectures. sinica.edu.twopenstax.orgslideshare.net

[4+2] Cycloaddition (Diels-Alder Reaction): The prop-1-en-1-yl group can act as a dienophile in a Diels-Alder reaction with a suitable diene. sinica.edu.tw This would result in the formation of a six-membered ring attached to the oxetane at the C2 position. The reactivity of the dienophile can be influenced by the electronic nature of the oxetane ring.

[2+2] Photocycloaddition: While the Paternò-Büchi reaction (a [2+2] photocycloaddition between a carbonyl and an alkene) is excluded, other [2+2] photocycloadditions can occur between the prop-1-en-1-yl group and another alkene. wikipedia.org These reactions are typically initiated by photochemical activation and proceed through a diradical intermediate to form a cyclobutane (B1203170) ring. wikipedia.org The stereochemistry of the resulting cyclobutane is dependent on the reaction conditions and the nature of the interacting alkenes.

1,3-Dipolar Cycloaddition: The alkenyl group can react with 1,3-dipoles, such as nitrile oxides or azides, to form five-membered heterocyclic rings. For instance, reaction with a nitrile oxide would yield an isoxazoline (B3343090) ring attached to the oxetane.

The success of these cycloaddition reactions depends on the relative reactivity of the prop-1-en-1-yl group and the stability of the oxetane ring under the reaction conditions.

Mechanistic and Theoretical Investigations of 2 Prop 1 En 1 Yl Oxetane Chemistry

Elucidation of Reaction Mechanisms in the Synthesis and Transformations of Alkenyl Oxetanes

The synthesis and subsequent chemical transformations of alkenyl oxetanes like 2-(prop-1-en-1-yl)oxetane are governed by several key mechanistic pathways. The construction of the oxetane (B1205548) ring itself is often achieved through methods like the Paternò-Büchi reaction, Williamson etherification, or the ring expansion of epoxides. acs.orgmagtech.com.cnlancs.ac.uk

The Paternò-Büchi reaction , a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a cornerstone for oxetane synthesis. magtech.com.cnnih.govacs.org The mechanism typically involves the photoexcitation of the carbonyl compound to its triplet state. nih.gov This excited state then interacts with the ground-state alkene to form a 1,4-biradical intermediate. The regioselectivity of this addition is influenced by the stability of the resulting radical. Subsequent intersystem crossing (ISC) to a singlet biradical is followed by ring closure to yield the oxetane product. nih.govresearchgate.net

Williamson etherification provides an alternative route, involving an intramolecular SN2 reaction. This pathway typically starts from a 1,3-diol, where one hydroxyl group is converted into a good leaving group (e.g., a tosylate or halide), and the other is deprotonated to form an alkoxide, which then displaces the leaving group to close the four-membered ring. acs.org

Transformations of alkenyl oxetanes are dominated by ring-opening and ring-expansion reactions , driven by the relief of the inherent ring strain of the four-membered ether. acs.orgbeilstein-journals.orgresearchgate.net A notable strategy involves the regioselective ring-opening of alkenyl oxetanes, which can be leveraged in iterative, modular syntheses of complex molecules like oxygenated polyolefins. researchgate.netwiley.com These reactions can be catalyzed by Lewis or Brønsted acids, which activate the oxetane oxygen, facilitating nucleophilic attack. chimia.ch The mechanism can proceed through an S_N_1-like pathway involving a strained carbocation intermediate or a more concerted S_N_2 pathway, depending on the substrate and reaction conditions. chimia.chbeilstein-journals.orgresearchgate.net For instance, mechanistic studies involving Lewis acid-promoted reactions have suggested the involvement of epoxide and rearranged aldehyde intermediates in certain catalytic cycles. researchgate.net

Another class of transformations is ring expansion , where oxetanes react with carbenes or carbene precursors to form five-membered rings like tetrahydrofurans. beilstein-journals.orgd-nb.info DFT calculations and mechanistic studies suggest these reactions can proceed through the formation of an oxonium ylide, followed by either homolytic cleavage and radical recombination or heterolytic C–O bond cleavage to a carbocation, which is then trapped intramolecularly. beilstein-journals.orgd-nb.info

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for interrogating the complex reaction mechanisms and properties of alkenyl oxetanes. Methods like Density Functional Theory (DFT) and Molecular Orbital Theory provide deep insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) is widely used to map the potential energy surfaces of reactions involving oxetanes. These calculations allow for the optimization of geometries for reactants, products, intermediates, and, crucially, transition states. rsc.orgacs.org By comparing the energies of different possible transition states, researchers can predict and rationalize the observed regioselectivity and stereoselectivity of a reaction. d-nb.infoacs.org

For example, DFT studies have been employed to understand the regioselectivity of ring-opening reactions of substituted oxetanes. acs.org Calculations can pinpoint the lowest energy pathway, often revealing subtle electronic or steric interactions that direct the outcome. In a study on the ring-opening of fluorinated oxetanes, DFT calculations were benchmarked against higher-level methods to accurately compare transition state energies, and Intrinsic Reaction Coordinate (IRC) calculations confirmed that these transition states correctly connect the reactants and products. acs.org Similarly, DFT has been used to probe the site selectivity of epoxidation on polyenes containing an alkenyl oxetane moiety, revealing that the reaction proceeds via an early transition state. wiley.com

DFT is also instrumental in elucidating entire catalytic cycles. In the enzymatic formation of the oxetane ring in Paclitaxel biosynthesis, DFT calculations of the free energy profile helped map the reaction mechanism, identifying key intermediates and transition state structures. researchgate.net In polymerization reactions, DFT has been used to show that the process occurs by the oxygen atom of one oxetane molecule attacking a carbon atom of a protonated oxetane cation, with a very low activation energy for the initial step. rsc.orgrsc.org

Table 1: Examples of DFT Applications in Oxetane Chemistry

| Application Area | System Studied | Key Findings from DFT | Citations |

|---|---|---|---|

| Reaction Selectivity | Ring-opening of fluorinated oxetanes | Identified the lowest energy transition states, explaining the observed regioselectivity due to destabilizing electrostatic interactions. | acs.org |

| Reaction Mechanism | Enzymatic oxetane ring formation | Calculated the free energy profile, mapping the reaction pathway and identifying intermediates. | researchgate.net |

| Polymerization | Cationic ring-opening polymerization of oxetane | Modeled the attack of an oxetane monomer on the growing polymer chain, determining low activation energies. | rsc.orgrsc.org |

| Ring Expansion | Photochemical ring expansion to tetrahydrofurans | Investigated the stereoselectivity by analyzing the transition states of intramolecular coupling from an ylide intermediate. | d-nb.info |

| Site Selectivity | Epoxidation of an amylene-based alkenyl oxetane | Showed the reaction proceeded via an early transition state, providing insight into exceptional site selectivity. | wiley.com |

Molecular Orbital (MO) theory provides a framework for understanding the reactivity of molecules based on the interactions of their frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chadsprep.comyoutube.com The energy and symmetry of these orbitals dictate how a molecule will interact with other reagents. rsc.org

In the context of alkenyl oxetanes, MO theory is particularly useful for explaining photochemical reactions and reactions involving charged intermediates. For the Paternò-Büchi reaction, a common synthesis method, the key interaction is often between the half-occupied n-orbital on the oxygen of the excited carbonyl compound (acting as a singly occupied MO, or SOMO) and the HOMO of the alkene (the π-orbital). nih.gov This interaction leads to the formation of the C,C-biradical intermediate that precedes ring closure. nih.gov

In cationic polymerization, the reaction is driven by the interaction between the HOMO of an incoming oxetane monomer (localized on the oxygen atom) and the LUMO of the protonated oxetane at the end of the growing polymer chain (localized on the carbon atoms adjacent to the oxonium ion). rsc.orgrsc.org DFT calculations have shown that the symmetry of these orbitals is well-matched for the formation of a new C-O bond, facilitating the polymerization process. rsc.orgrsc.org

The oxetane ring is not planar; it adopts a puckered conformation to relieve torsional strain. acs.org The degree of this puckering can be influenced by the substituents on the ring. acs.org Computational methods are frequently used to perform conformational analysis, determining the preferred three-dimensional structures and the energy barriers between different conformations. rsc.org

For a molecule like this compound, the presence of the alkenyl substituent is expected to result in a more puckered ring compared to unsubstituted oxetane. acs.org The orientation of this substituent relative to the ring is critical for its reactivity. Computational studies have shown that incorporating an oxetane into an aliphatic chain can favor synclinal (gauche) arrangements over antiplanar (anti) conformations. nih.govethz.ch This conformational preference can have significant stereochemical implications for reactions, as the accessibility of different faces of the molecule is altered, potentially directing the approach of reagents.

Experimental Mechanistic Probes (e.g., Kinetic Studies, Intermediate Characterization)

While computational studies provide powerful predictive models, they are validated and complemented by experimental investigations. Kinetic studies, which measure the rate of a reaction under various conditions, can provide strong evidence for a proposed mechanism. For instance, demonstrating that a reaction rate depends on the concentration of only one reactant (a first-order reaction) can support an S_N_1-type mechanism involving a rate-determining unimolecular step, such as the formation of a carbocation. beilstein-journals.org

The direct observation or trapping of reactive intermediates is another powerful experimental tool. In acid-catalyzed ring-opening reactions of 3-aryl-oxetanes, the formation of strained benzylic carbocation intermediates has been proposed and is central to the reaction mechanism. chimia.ch In photochemical reactions like the Paternò-Büchi synthesis, 1,4-biradical intermediates have been studied spectroscopically to understand their lifetimes and reaction pathways. nih.gov Control experiments are also crucial; for example, in a proposed cascade reaction, performing the reaction with a potential intermediate can confirm its place in the catalytic cycle. rsc.org These experimental probes provide the ground truth that anchors and refines the mechanistic hypotheses developed through theoretical and computational work.

Spectroscopic Characterization Methodologies for 2 Prop 1 En 1 Yl Oxetane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 2-(prop-1-en-1-yl)oxetane, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to map out the proton and carbon environments and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides information on the chemical environment, number, and connectivity of protons in a molecule. The spectrum of this compound would be expected to show distinct signals for the protons on the oxetane (B1205548) ring and the prop-1-en-1-yl side chain.

The protons on the oxetane ring (at positions 2, 3, and 4) would exhibit complex splitting patterns due to geminal and vicinal coupling. The proton at C2, being adjacent to both the oxygen atom and the propenyl group, would likely appear as a multiplet. The methylene (B1212753) protons at C3 and C4 would also show as multiplets, with their chemical shifts influenced by the ring strain and the electronegativity of the adjacent oxygen atom. researchgate.net

The protons of the prop-1-en-1-yl group would give rise to characteristic signals in the olefinic region of the spectrum. The vinyl protons would show splitting due to both geminal (if applicable) and vicinal coupling to each other and to the methyl protons. The methyl group protons would appear as a doublet due to coupling with the adjacent vinyl proton. The specific coupling constants (J-values) would be indicative of the stereochemistry (E or Z) of the double bond.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Oxetane-H2 | ~4.5 - 5.0 | Multiplet |

| Oxetane-H3 | ~2.5 - 3.0 | Multiplet |

| Oxetane-H4 | ~4.4 - 4.8 | Multiplet |

| Vinylic-H | ~5.5 - 6.5 | Multiplet |

| Methyl-H | ~1.6 - 1.9 | Doublet |

Note: These are predicted values and can vary based on solvent and specific stereoisomer.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal.

The carbon atoms of the oxetane ring would appear in the aliphatic region, with the carbons bonded to the oxygen atom (C2 and C4) resonating at a lower field (higher ppm) compared to the C3 carbon. mdpi.com The carbons of the prop-1-en-1-yl group would be found in the olefinic and aliphatic regions. The two vinylic carbons would have characteristic shifts in the range of approximately 120-140 ppm, while the methyl carbon would appear at a much higher field (lower ppm).

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Oxetane-C2 | ~75 - 85 |

| Oxetane-C3 | ~25 - 35 |

| Oxetane-C4 | ~70 - 80 |

| Vinylic-C | ~120 - 140 |

| Methyl-C | ~15 - 25 |

Note: These are predicted values and can vary based on solvent and specific stereoisomer.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C signals and determining the connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the molecule. For instance, it would show correlations between the oxetane ring protons and between the vinylic and methyl protons of the propenyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. arxiv.org This is crucial for assigning the carbon signals based on the already assigned proton signals. arxiv.org For example, the proton signal assigned to the methyl group would show a cross-peak to the corresponding methyl carbon signal in the HSQC spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This technique helps to piece together the entire molecular structure by connecting different fragments. For example, an HMBC experiment could show a correlation between the proton at C2 of the oxetane ring and the carbons of the propenyl side chain, confirming their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry of the molecule, such as the relative orientation of the propenyl group with respect to the oxetane ring and the E/Z configuration of the double bond.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-O-C stretch of the ether in the oxetane ring, typically in the region of 1150-1050 cm⁻¹. researchgate.netresearchgate.net The presence of the carbon-carbon double bond (C=C) in the propenyl group would give rise to a stretching vibration around 1670-1640 cm⁻¹. Additionally, C-H stretching vibrations for the sp³ hybridized carbons of the oxetane ring and the methyl group would appear around 3000-2850 cm⁻¹, while the C-H stretching of the vinylic protons would be observed at slightly higher frequencies, typically above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Frequency (cm⁻¹) |

|---|---|---|

| C-O-C (ether) | Stretch | 1150 - 1050 |

| C=C (alkene) | Stretch | 1670 - 1640 |

| C(sp³)-H | Stretch | 3000 - 2850 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. The fragmentation pattern would be influenced by the strained oxetane ring and the propenyl side chain. Cleavage of the oxetane ring is a common fragmentation pathway for such compounds. aip.org The fragmentation might involve the loss of small neutral molecules like ethene (C₂H₄) or formaldehyde (B43269) (CH₂O) from the ring. The propenyl side chain could also undergo fragmentation, for example, by loss of a methyl radical (CH₃•). The analysis of these fragment ions helps to confirm the presence of both the oxetane ring and the propenyl substituent.

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

X-ray crystallography is a definitive method for determining the three-dimensional atomic structure of a crystalline solid. While obtaining a suitable crystal of this compound itself might be challenging if it is a liquid at room temperature, derivatives of the compound can be synthesized and crystallized.

The X-ray diffraction analysis of a suitable crystalline derivative would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule in the solid state. uni-muenchen.de This technique can unambiguously establish the puckering of the oxetane ring and the exact conformation of the propenyl side chain, including the E/Z geometry of the double bond. znaturforsch.com The introduction of substituents can influence the puckering of the oxetane ring. acs.org

Advanced Applications and Research Directions of 2 Prop 1 En 1 Yl Oxetane in Chemical Synthesis

2-(Prop-1-en-1-yl)oxetane as a Versatile Synthetic Building Block

The inherent ring strain of the oxetane (B1205548) core makes it susceptible to ring-opening reactions, while the propenyl side chain offers a locus for various classic alkene transformations. This duality positions this compound as a highly versatile building block in modern synthetic chemistry. nih.govresearchgate.net

The strategic manipulation of either the oxetane ring or the propenyl group allows for a stepwise, modular approach to building complex molecular architectures. The oxetane can be seen as a masked 1,3-diol synthon, which can be revealed through a ring-opening reaction at a desired stage of a synthesis. This strategy is particularly useful in natural product synthesis where stereocontrolled introduction of hydroxyl groups is often required.

Furthermore, the propenyl group can be functionalized independently of the oxetane ring, allowing for the introduction of new functionalities. This modularity enables chemists to construct different segments of a target molecule separately before combining them, or to build complexity sequentially on the this compound scaffold. Recent advances have focused on developing modular synthetic strategies to access libraries of functionalized oxetanes, highlighting their importance as building blocks. nih.gov The ability to functionalize pre-formed oxetane rings further expands their utility in creating diverse and complex structures. acs.org

The reactivity of the strained oxetane ring is central to its role as a precursor for a variety of molecular structures. Ring-opening reactions, which can be initiated by nucleophiles or electrophiles, lead to a diverse array of functionalized open-chain products. researchgate.net

Ring-Opening Reactions for Open-Chain Compounds: Under acidic conditions or in the presence of a Lewis acid, the oxetane oxygen is activated, facilitating nucleophilic attack at one of the ring carbons. The regioselectivity of this attack is influenced by both steric and electronic factors. For 2-substituted oxetanes, attack often occurs at the less hindered C4 position. A wide range of nucleophiles, including halides, cyanides, organometallics, and oxygen or nitrogen nucleophiles, can be employed to yield functionalized homoallylic alcohols or their derivatives.

| Nucleophile | Catalyst/Conditions | Resulting Functional Group |

| Organocuprates | Lewis Acid | Alkylated homoallylic alcohol |

| Azides (e.g., TMSN₃) | Lewis Acid | Azido homoallylic alcohol |

| Halides (e.g., LiBr) | Acidic | Bromo homoallylic alcohol |

| Water/Alcohols | Acidic | 1,3-Diol or ether-alcohol |

Synthesis of New Cyclic Compounds: this compound can also be transformed into new cyclic structures. Intramolecular reactions that engage both the oxetane and the propenyl group can lead to the formation of larger rings. For example, an intramolecular ring-opening, where a nucleophile generated from the propenyl chain attacks the oxetane ring, can be used to construct substituted tetrahydrofurans or tetrahydropyrans. nih.govresearchgate.net This strategy provides a powerful method for synthesizing more complex heterocyclic systems from a relatively simple starting material. researchgate.net

Polymer Chemistry Applications

The ability of the oxetane ring to undergo ring-opening polymerization (ROP) makes this compound a valuable monomer for creating functional polymers. The resulting polymers feature a polyether backbone with pendant propenyl groups, which can be used for further modification or crosslinking.

Cationic ring-opening polymerization is the most common method for polymerizing oxetanes. researchgate.net The mechanism involves an initiation step where a cationic species (e.g., a proton from a Brønsted acid or a Lewis acid) activates the oxetane monomer by coordinating to the oxygen atom. rsc.org This activation renders the ring carbons highly electrophilic and susceptible to nucleophilic attack by the oxygen of another monomer molecule. This process propagates, extending the polymer chain. rsc.org

The polymerization of this compound results in a polyether with pendant propenyl groups along the chain. These unsaturated side chains are preserved during the polymerization and are available for post-polymerization modifications, such as crosslinking, grafting, or other chemical transformations. rsc.org This allows for the production of functional materials with tunable properties. The polymerization can be catalyzed by various systems, including solid-acid catalysts like proton-exchanged montmorillonite clay. researchgate.net

This compound can be co-polymerized with other cyclic monomers or heteroallenes to create copolymers with tailored properties. Ring-opening copolymerization (ROCOP) of oxetanes with molecules like carbon disulfide (CS₂) has been shown to produce poly(dithiocarbonates). chemrxiv.orgresearchgate.net The incorporation of the alkenyl oxetane monomer into such a copolymer would introduce reactive handles along the polymer backbone.

The reactivity ratios of the comonomers determine the microstructure of the resulting copolymer, which can range from random to block-like sequences. nih.govrsc.org The presence of the propenyl side chains from the this compound units provides sites for subsequent crosslinking, which can be used to improve the thermal stability and mechanical properties of the final material. rsc.org Cooperative catalysis systems have been developed to control the selectivity of such copolymerizations, preventing side reactions and yielding well-defined polymer structures. chemrxiv.orgresearchgate.net

Strategies for Stereoselective Synthesis of this compound and its Derivatives

The synthesis of enantiomerically pure or enriched oxetanes is crucial for their application in medicinal chemistry and as chiral building blocks. acs.org Several strategies have been developed for the stereoselective synthesis of substituted oxetanes.

Common approaches for stereoselective oxetane synthesis include:

Intramolecular Williamson Etherification: This is a widely used method involving the cyclization of a chiral 1,3-halohydrin or a related substrate with a good leaving group. The stereochemistry of the starting material, which can be derived from the chiral pool or prepared by asymmetric synthesis, dictates the stereochemistry of the final oxetane. acs.org

Paternò-Büchi Reaction: The [2+2] photocycloaddition of an alkene with a carbonyl compound can yield oxetanes. Achieving high stereoselectivity in this reaction can be challenging but may be controlled by the choice of chiral auxiliaries or catalysts. researchgate.net

Asymmetric C-H Functionalization: More recent methods involve the direct, stereoselective C-H functionalization of alcohols to form the oxetane ring, offering a more atom-economical route. nih.govresearchgate.net

Kinetic Resolution: Racemic mixtures of substituted oxetanes or their precursors can be resolved through enzymatic or chemical kinetic resolution to isolate one enantiomer.

The table below summarizes key strategies for stereoselective oxetane synthesis.

| Synthetic Strategy | Description | Key Features |

| Intramolecular Cyclization of Chiral Diols | Cyclodehydration of enantioenriched 1,3-diols or cyclization of corresponding halohydrins. | Relies on the availability of stereodefined precursors. acs.org |

| Asymmetric Reduction/Cyclization | Asymmetric reduction of a β-haloketone to form a chiral halohydrin, followed by base-induced cyclization. | Retains the enantiomeric excess from the reduction step. acs.org |

| Photochemical [2+2] Cycloaddition | The Paternò-Büchi reaction between an aldehyde/ketone and an alkene. | Stereoselectivity can be substrate-dependent and influenced by chiral catalysts. |

| C-H Bond Oxidative Cyclization | Transition-metal-catalyzed or photoredox-catalyzed intramolecular cyclization of alcohols. | A modern approach that avoids pre-functionalization of the substrate. magtech.com.cn |

These methods provide access to chiral this compound and its derivatives, which are valuable for the asymmetric synthesis of complex molecules and for creating chiral polymers.

Emerging Research Areas and Unexplored Reactivity in Alkenyl Oxetane Chemistry

The unique structural combination of a strained oxetane ring and a reactive alkenyl moiety in this compound opens avenues for novel chemical transformations. Researchers are increasingly focusing on harnessing the interplay between these two functional groups to develop innovative synthetic methodologies. Emerging areas of investigation include novel photocatalytic strategies, the exploration of radical-mediated reactions, and the development of tandem transformations that leverage the inherent reactivity of this versatile building block.

Photocatalytic and Radical-Mediated Transformations

Visible-light photocatalysis has surfaced as a powerful tool for the generation of radical species under mild conditions, and its application to oxetane chemistry is a burgeoning field of study. researchgate.net Recent research has demonstrated the potential for selective C-H activation at the 2-position of oxetanes through decatungstate photocatalysis. This approach allows for the generation of α-oxy radicals, which can be trapped by electron-poor olefins to yield 2-substituted oxetanes. researchgate.net While not yet specifically demonstrated on this compound, this methodology suggests a promising and unexplored area of reactivity where the alkenyl group could either participate in or direct subsequent radical additions.

Furthermore, the application of oxetanes as precursors for radical species through ring-opening is an area ripe for exploration. researchgate.net Cobalt-catalyzed methods have been developed to generate nucleophilic carbon-centered radicals from oxetanes via the homolytic cleavage of an alkylated cobalt complex. researchgate.net These radicals can then engage in Giese-type additions and cross-electrophile couplings. researchgate.net The presence of the prop-1-en-1-yl substituent in this compound could offer unique opportunities for intramolecular radical cyclizations or other tandem radical processes following the initial ring-opening.

The table below summarizes selected photocatalytic and radical-mediated reactions involving oxetanes, highlighting the potential for future application to this compound.

| Reaction Type | Catalyst/Conditions | Substrate Scope | Potential Application to this compound |

| Photocatalytic C-H Activation | Decatungstate / Visible Light | Substituted Oxetanes | Selective functionalization at the 2-position, potentially leading to novel tandem reactions involving the alkenyl group. |

| Radical Ring-Opening | Cobalt-based catalyst / Light | Various Oxetanes | Generation of radical species for subsequent intramolecular reactions with the prop-1-en-1-yl group. |

| Photoredox Decarboxylation | Iridium-based photocatalyst / Visible Light | 3-Aryl-Oxetane-3-carboxylic acids | Potential for generating radicals at the 2-position of appropriately substituted 2-alkenyl oxetanes for further functionalization. chemrxiv.org |

This table presents emerging research areas in oxetane chemistry that hold significant, yet unexplored, potential for the specific compound this compound.

Novel Cycloaddition and Metathesis Reactions

The alkenyl group of this compound presents a handle for various cycloaddition reactions, a research area that remains largely untapped for this specific substrate. While the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a well-established method for synthesizing oxetanes, the reverse reaction, or photocycloreversion, is also a potential transformation. magtech.com.cnnih.gov The photochemical kinetic resolution of chiral oxetanes has been demonstrated, where one enantiomer undergoes a retro-Paternò-Büchi reaction. nih.gov This suggests that the this compound could potentially undergo selective cleavage under photochemical conditions, offering a novel synthetic disconnection.

Carbonyl-olefin metathesis is another area where the reactivity of this compound is yet to be fully explored. This reaction typically proceeds through the formation of an oxetane intermediate followed by a retro-[2+2] cycloaddition. nih.govumich.eduacs.org The development of catalytic systems for this transformation opens the possibility of using this compound as a substrate in ring-opening or cross-metathesis reactions, leading to the formation of new carbon-carbon double bonds. nih.govumich.eduacs.orgmdpi.com

The table below outlines potential cycloaddition and metathesis reactions involving 2-alkenyl oxetanes.

| Reaction Type | Key Features | Potential Products from this compound |

| [2+2] Photocycloreversion | Retro-Paternò-Büchi reaction, can be enantioselective. | Propanal and a corresponding alkene fragment. |

| Carbonyl-Olefin Metathesis | Catalytic formation and fragmentation of an oxetane intermediate. | Novel aldehydes/ketones and alkenes via cross-metathesis. |

This table highlights unexplored cycloaddition and metathesis pathways for this compound, indicating its potential in generating diverse molecular scaffolds.

Tandem and Catalytic Ring-Opening Reactions

The development of tandem reactions that sequentially functionalize both the alkenyl group and the oxetane ring is a significant area for future research. A mild, indium-catalyzed protocol for the synthesis of 2-oxazolines from 3-amido oxetanes via intramolecular ring-opening has been reported. nih.govresearchgate.netrsc.org This suggests the possibility of designing substrates derived from this compound that could undergo a cascade of reactions, initiated at the double bond, to form more complex heterocyclic systems.

Furthermore, palladium-catalyzed reactions of alkenyl amines and alcohols are known to produce aza- and oxoheterocycles. researchgate.net The application of similar catalytic systems to this compound could lead to novel ring-opening and cyclization cascades, providing access to a diverse range of functionalized heterocycles. The inherent strain of the oxetane ring makes it susceptible to nucleophilic attack, a feature that can be exploited in tandem with reactions at the alkenyl moiety. acs.org

The following table summarizes potential tandem and catalytic ring-opening strategies for this compound.

| Reaction Strategy | Catalyst/Reagents | Potential Outcome |

| Intramolecular Ring-Opening/Cyclization | Lewis Acids (e.g., In(OTf)₃) | Formation of novel heterocyclic scaffolds. |

| Palladium-Catalyzed Tandem Reactions | Palladium catalysts | Synthesis of complex aza- and oxoheterocycles. |

This table illustrates prospective tandem and catalytic ring-opening reactions that could significantly expand the synthetic utility of this compound.

Q & A

Q. How can researchers validate the reproducibility of oxetane synthesis protocols across laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.